molecular formula C19H21N7OS B6469116 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole CAS No. 2640972-95-6

2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole

Cat. No.: B6469116
CAS No.: 2640972-95-6
M. Wt: 395.5 g/mol
InChI Key: YRIJRMGCVIHCHS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-methoxy-1,3-benzothiazole moiety via a piperazine bridge. The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine, making it a promising candidate for targeting adenosine or kinase receptors . The 1,6-dimethyl substitution on the pyrazolo-pyrimidine ring enhances metabolic stability, while the 4-methoxy group on the benzothiazole moiety may influence lipophilicity and binding affinity .

Properties

IUPAC Name

2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-12-21-17-13(11-20-24(17)2)18(22-12)25-7-9-26(10-8-25)19-23-16-14(27-3)5-4-6-15(16)28-19/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIJRMGCVIHCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that integrates several pharmacophores, including a pyrazolo[3,4-d]pyrimidine moiety and a benzothiazole unit. The molecular formula is C18H23N7OC_{18}H_{23}N_7O, and it has a molecular weight of approximately 354.4 g/mol. Its unique structure suggests multiple avenues for biological interaction and therapeutic utility.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific compound has been studied for its potential as an epidermal growth factor receptor inhibitor (EGFRi) and its ability to induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-cancer Inhibits proliferation of cancer cells (A549, HCT-116) with IC50 values of 8.21 µM and 19.56 µM respectively.
Apoptosis Induction Promotes apoptotic pathways by increasing BAX/Bcl-2 ratio significantly.
Kinase Inhibition Exhibits potent inhibition of wild EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM).
Anti-inflammatory Potential as an anti-inflammatory agent through modulation of cytokine release.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular pathways:

  • EGFR Inhibition : The compound binds to the EGFR kinase domain, leading to reduced phosphorylation and activation of downstream signaling pathways associated with cell proliferation.
  • Cell Cycle Arrest : Flow cytometric analyses reveal that the compound induces cell cycle arrest at the S and G2/M phases, which is crucial for halting cancer cell proliferation.
  • Apoptosis Induction : The increase in pro-apoptotic proteins relative to anti-apoptotic proteins suggests a mechanism for inducing programmed cell death in malignant cells.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models:

  • Study on Lung Cancer Cells : A study assessed the compound's effects on A549 lung cancer cells, showing significant inhibition of cell growth and induction of apoptosis through enhanced BAX expression relative to Bcl-2 levels .
  • In Vitro Studies on Colon Cancer : Another investigation evaluated the compound against HCT-116 colon cancer cells, corroborating its potential as a therapeutic agent with promising IC50 values .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrazolo-pyrimidine derivatives, which are often compared to purine analogues due to their structural mimicry. Below is a detailed comparison with structurally related compounds:

Compound Core Structure Key Substituents Biological Activity Key Differences
Target Compound Pyrazolo[3,4-d]pyrimidine 1,6-dimethyl, 4-methoxy-benzothiazole, piperazine Likely kinase inhibition (inferred from structural analogues) Unique benzothiazole-piperazine hybrid
3-(2-hydroxyphenyl)-6-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (A5) Pyrazolo[3,4-d]pyrimidine 6-methyl, 2-hydroxyphenyl Anticancer activity (IC₅₀ = 12 µM against HeLa cells) Lacks piperazine and benzothiazole; lower metabolic stability
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) Pyrazolo[3,4-d]pyrimidine p-tolyl, hydrazine Antiviral activity (moderate inhibition of HSV-1) Hydrazine group increases polarity but reduces cell permeability
2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile (2) Pyrazolo[3,4-d][1,3]oxazine 6-methyl, oxazine ring No reported bioactivity; used as a synthetic intermediate Oxazine ring confers rigidity but limits solubility

Key Findings from Comparative Studies:

Bioavailability: The target compound’s piperazine linker and 4-methoxy group likely enhance solubility compared to hydroxylated analogues like A5, which exhibit poor membrane permeability due to phenolic groups .

Selectivity : The benzothiazole moiety may confer selectivity toward specific kinase isoforms, distinguishing it from hydrazine derivatives (e.g., compound 3 in ), which exhibit broader but weaker interactions.

Synthetic Complexity : Unlike simpler pyrazolo-pyrimidines (e.g., A5), the target compound requires multi-step synthesis, including piperazine coupling and benzothiazole functionalization, as seen in analogous protocols .

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